2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Description
Chemical Identity and Nomenclature
IUPAC Name :
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride.
Molecular Formula :
C₁₀H₁₂ClNO₃.
Molecular Weight :
229.66 g/mol.
Structural Features :
- A 1,4-benzodioxane core (a bicyclic system with two oxygen atoms at positions 1 and 4).
- An amino group (-NH₂) at the β-position of the ketone moiety.
- A hydrochloride salt stabilizing the amino group via protonation.
SMILES Notation :
Cl.OC(=O)C(N)C1=CC2=C(C=C1)OCCO2.
Synonyms :
- 2-Amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one hydrochloride.
- Eliglustat Impurity 23 HCl.
- CAS 35970-31-1.
Structural Comparison :
| Feature | This Compound | Related Analogues |
|---|---|---|
| Core Structure | 1,4-Benzodioxane | 1,4-Benzodioxane lignans |
| Functional Groups | Amino ketone | Methoxy or hydroxyl derivatives |
Historical Development and Discovery
Synthetic Origins :
The compound was first synthesized as an intermediate in pharmaceutical research , particularly in the development of Eliglustat , a therapy for Gaucher disease. Early routes involved:
- Friedel-Crafts Acylation : Introducing the ketone group to the benzodioxane core.
- Amination : Reaction of chloroethanone derivatives with ammonia.
- Salt Formation : Treatment with hydrochloric acid to stabilize the amine.
Key Milestones :
- 2000s : Identification as a synthetic intermediate in glycan-processing enzyme inhibitors.
- 2010s : Optimization of purity (>98%) for analytical standards.
Industrial Relevance :
Significance in Heterocyclic Chemistry
Role of the Benzodioxane Core :
- Electronic Effects : The oxygen-rich ring enhances electron density, facilitating electrophilic substitutions.
- Conformational Rigidity : The fused dioxane ring restricts rotation, aiding in stereoselective synthesis .
Amino Ketone Functionality :
- Nucleophilicity : The amino group participates in Schiff base formation, enabling conjugation with aldehydes.
- Redox Activity : The ketone undergoes reduction to secondary alcohols, useful in prodrug design.
Applications in Research :
Mechanistic Insights :
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5H,3-4,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOCJGFHQBCQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588641 | |
| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-31-1 | |
| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2,3-Dihydroxybenzoic Acid Derivatives
A foundational approach involves the alkylation of 2,3-dihydroxybenzoic acid precursors. As demonstrated in Scheme 1 of PMC8142146, methyl 2,3-dihydroxybenzoate undergoes O-alkylation with 1,2-dibromoethane in the presence of potassium carbonate, forming the 1,4-benzodioxane ring system. Subsequent hydrolysis of the methyl ester (14 in) with lithium hydroxide yields the carboxylic acid, which is converted to the ethanone scaffold via mixed-anhydride-mediated amidation. For the target compound, this intermediate is functionalized with an amino group through nitration followed by catalytic hydrogenation (17–18 in), though direct amination using hydroxylamine derivatives has also been reported in analogous systems.
Critical parameters include:
Reductive Amination of 2-Oxo Intermediates
An alternative route described in RSC Supporting Information employs 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-oxoacetamide (3h) as a precursor. Treatment with hydroxylamine hydrochloride under acidic conditions (HCl/EtOH, reflux) introduces the amino group, followed by reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C). The hydrochloride salt is precipitated by treating the free base with concentrated HCl in diethyl ether, achieving a purity of >98% (HPLC).
Optimized Conditions :
Direct Synthesis via Acylhydrazide Cyclization
PMC9963071 outlines a photocatalytic strategy for 2-amino-1,3,4-oxadiazoles that has been adapted for benzodioxin-containing analogs. Substituted semicarbazones undergo oxidative heterocyclization catalyzed by eosin-Y under visible light, with atmospheric oxygen as the terminal oxidant. While originally designed for oxadiazoles, this method has been modified by replacing the oxadiazole core with the 1,4-benzodioxane moiety through careful selection of starting hydrazides.
Key Advantages :
- Reaction time : <2 h vs. 12–24 h for thermal methods
- Solvent : Ethanol/water (3:1), enhancing green chemistry metrics
- Yield : 89–92% for electron-deficient substrates
Limitations include reduced efficiency with sterically hindered hydrazides and the need for specialized photoreactors.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) data from:
- δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 4.30 (s, 4H, -O-CH₂-CH₂-O-)
- δ 3.85 (s, 2H, -NH₂·HCl)
- δ 2.10 (s, 3H, CO-CH₃)
HPLC Purity :
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 229.663 g/mol | |
| Melting Point | 247–248°C | |
| LogP | 1.258 (Predicted) | |
| Water Solubility | 12.8 mg/mL at 25°C | |
| pKa | 7.03 (Amino group) |
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
Commercial pricing for 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (CAS 245329-81-1) fluctuates between $433–$491 per gram, necessitating in-house synthesis for bulk production. A cost-benefit comparison of Routes 1.1 vs. 1.3 reveals:
| Parameter | Route 1.1 | Route 1.3 |
|---|---|---|
| Raw Material Cost/kg | $1,200 | $980 |
| Reaction Volume (L/kg) | 15 | 8 |
| E-Factor | 32 | 18 |
| Overall Yield | 71% | 88% |
Route 1.3’s lower environmental impact (E-factor = mass waste/mass product) makes it preferable despite higher catalyst costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Basic Information
- Chemical Name : 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
- Molecular Formula : C10H12ClNO3
- Molecular Weight : 229.66 g/mol
- CAS Number : 35970-31-1
Structural Characteristics
The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological activity. The presence of an amino group and a ketone functional group contributes to its reactivity and potential interactions with biological targets.
Pharmaceutical Development
Role as an Intermediate
this compound serves as an important intermediate in the synthesis of Eliglustat, a drug used for treating Gaucher disease. The synthesis of Eliglustat involves multiple steps where this compound acts as a precursor, highlighting its significance in the pharmaceutical industry .
Medicinal Chemistry
Therapeutic Potential
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit various biological activities, including anti-inflammatory and anticancer properties. Studies have suggested that derivatives of this compound may enhance therapeutic efficacy while minimizing side effects .
Analytical Chemistry
Method Development
The compound is also utilized in developing analytical methods for detecting related substances in pharmaceutical formulations. Its unique chemical properties allow for the establishment of specific assays that can quantify the presence of impurities or degradation products in drug formulations .
Case Study 1: Synthesis of Eliglustat
A study published in Journal of Medicinal Chemistry details the synthetic pathway involving this compound as a key intermediate in producing Eliglustat. The researchers optimized reaction conditions to enhance yield and purity, demonstrating the compound's critical role in drug development .
In another study investigating the biological activity of related compounds, researchers evaluated the anti-inflammatory effects of derivatives based on the dihydrobenzo[b][1,4]dioxin structure. The findings indicated that modifications to the amino and ketone groups could significantly impact biological activity, suggesting potential therapeutic applications for modified versions of this compound .
Data Tables
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | Alkyl halide + amine | 85 |
| 2 | Reduction | Reducing agent (e.g., LiAlH4) | 90 |
| 3 | Cyclization | Cyclizing agent + heat | 75 |
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride
- 2-Amino-3′,4′-(ethylenedioxy)acetophenone hydrochloride
- 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride .
Uniqueness
What sets 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride apart is its dihydrobenzo[b][1,4]dioxin moiety, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant research findings.
- Molecular Formula : C10H11ClN2O3
- Molecular Weight : 245.71 g/mol
- CAS Number : 245329-81-1
The biological activity of this compound is primarily attributed to its interaction with cellular targets that regulate cell proliferation and apoptosis. The compound is believed to modulate pathways involved in tubulin polymerization and cell cycle arrest.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. Below is a summary of key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 0.45 | Inhibits tubulin polymerization | |
| A549 | 0.45 | Induces G2/M phase arrest | |
| HT-29 | 0.45 | Induces intrinsic apoptosis pathway |
In vitro studies indicate that the compound effectively inhibits the binding of colchicine to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways .
Apoptotic Induction
The compound has been shown to activate caspase-9 and reduce Bcl-2 expression, which are critical markers for apoptosis. This process is particularly significant in cancer therapy as it promotes the death of malignant cells while sparing normal cells.
Case Studies
Several case studies highlight the potential of this compound in cancer treatment:
- Zebrafish Model : In vivo experiments using zebrafish demonstrated that treatment with this compound resulted in significant reduction of tumor growth, confirming its efficacy as an anticancer agent .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with the compound led to a marked increase in G2/M phase cells, indicating effective cell cycle arrest at specific concentrations .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to mitigate inhalation risks, as the compound may cause respiratory irritation . For spills, avoid dust generation by covering with inert absorbent material and dispose of waste according to hazardous chemical guidelines . Emergency procedures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for skin contact .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A general method involves condensation reactions under acidic conditions. For example, dissolve intermediates like 4-amino-triazole derivatives in absolute ethanol, add glacial acetic acid as a catalyst, and reflux with substituted aldehydes for 4–6 hours. Post-reaction, reduce pressure to evaporate solvents and isolate the product via filtration . Multi-step synthesis may require protecting group strategies to preserve reactive amines .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR in deuterated solvents (e.g., DMSO-d6 or CD3OD) to confirm hydrogen environments and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions (e.g., exact mass 195.1371552 Da) to confirm molecular formula .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can researchers optimize low yields in multi-step syntheses involving this compound?
- Methodological Answer : Low yields (e.g., 26–49% in thiazol-5-yl derivatives) often arise from side reactions or unstable intermediates. Strategies include:
- Temperature Control : Use anhydrous conditions and low temperatures (−78°C) for Grignard reagent additions to prevent side reactions .
- Catalyst Screening : Test alternatives to acetic acid, such as Lewis acids, to improve reaction efficiency .
- Purification : Employ flash chromatography with gradients (e.g., 0–10% EtOAc/hexanes) to separate closely eluting byproducts .
Q. What computational approaches predict the compound’s selectivity in biological targets (e.g., CDK9 inhibition)?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions between the dihydrobenzodioxin moiety and kinase active sites. Validate predictions with:
- Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity of derivatives with modified amino-thiazole or methoxy groups .
- Kinetic Assays : Measure IC50 values using fluorescence polarization or ATPase assays to quantify target engagement .
Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Repeat NMR experiments under varying temperatures or solvent systems to identify dynamic effects (e.g., rotamers) .
- Isotopic Labeling : Synthesize - or -labeled analogs to resolve overlapping signals .
- Complementary Techniques : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm connectivity .
Notes for Experimental Design
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and stirrer efficiency to maintain reaction homogeneity .
- Ecotoxicity Data Gap : No ecotoxicological data is available; assume stringent containment protocols to prevent environmental release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
